Cas no 98168-70-8 (3-(Benzyloxy)butan-2-one)

3-(Benzyloxy)butan-2-one is a versatile organic compound characterized by the presence of a benzyl ether and a ketone functional group. Its molecular structure, C11H14O2, offers reactivity at both the carbonyl and benzylic positions, making it a valuable intermediate in synthetic organic chemistry. The benzyloxy group enhances solubility in organic solvents, facilitating its use in nucleophilic substitution and reduction reactions. This compound is particularly useful in the synthesis of pharmaceuticals, fragrances, and fine chemicals due to its stability and ease of derivatization. Its well-defined purity and consistent performance make it a reliable choice for research and industrial applications requiring precise functionalization.
3-(Benzyloxy)butan-2-one structure
3-(Benzyloxy)butan-2-one structure
Product Name:3-(Benzyloxy)butan-2-one
CAS No:98168-70-8
MF:C11H14O2
MW:178.227663516998
CID:1073603
PubChem ID:10997603
Update Time:2025-06-12

3-(Benzyloxy)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(Benzyloxy)butan-2-one
    • Z906195336
    • 113133-46-3
    • SCHEMBL357741
    • 98168-70-8
    • MFCD09864973
    • AKOS011305611
    • F72464
    • A854168
    • 3-phenylmethoxybutan-2-one
    • EN300-196478
    • Inchi: 1S/C11H14O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3
    • InChI Key: LWNDILDCHVPFIL-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(C(C)=O)C

Computed Properties

  • Exact Mass: 178.09900
  • Monoisotopic Mass: 178.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 2.18070

3-(Benzyloxy)butan-2-one Security Information

3-(Benzyloxy)butan-2-one Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-(Benzyloxy)butan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B593443-25mg
3-(Benzyloxy)butan-2-one
98168-70-8
25mg
$ 50.00 2022-06-07
TRC
B593443-50mg
3-(Benzyloxy)butan-2-one
98168-70-8
50mg
$ 95.00 2022-06-07
TRC
B593443-250mg
3-(Benzyloxy)butan-2-one
98168-70-8
250mg
$ 320.00 2022-06-07

3-(Benzyloxy)butan-2-one Related Literature

Additional information on 3-(Benzyloxy)butan-2-one

Professional Introduction to 3-(Benzyloxy)butan-2-one (CAS No. 98168-70-8)

3-(Benzyloxy)butan-2-one, identified by its Chemical Abstracts Service (CAS) number CAS No. 98168-70-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its versatile applications in synthetic chemistry, drug development, and as an intermediate in the synthesis of more complex molecules. The structural uniqueness of 3-(benzyloxy)butan-2-one lies in its combination of a benzyloxy group and a butan-2-one moiety, which contributes to its reactivity and potential utility in various chemical transformations.

The benzyloxy group, characterized by its aromatic ring and oxygen atom, plays a crucial role in enhancing the solubility and stability of molecules when incorporated into their structure. This feature makes 3-(benzyloxy)butan-2-one particularly valuable in pharmaceutical formulations where bioavailability and metabolic stability are critical factors. Additionally, the butan-2-one backbone provides a flexible framework that can be modified further to create derivatives with tailored properties.

In recent years, 3-(benzyloxy)butan-2-one has been explored as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel ligands for enzyme inhibition studies. The benzyloxy group serves as a handle for further functionalization, allowing chemists to attach various pharmacophores that can interact with biological targets. This adaptability has made 3-(benzyloxy)butan-2-one a popular choice in medicinal chemistry labs aiming to discover new therapeutic agents.

One of the most intriguing applications of CAS No. 98168-70-8 is in the field of materials science. The compound's ability to act as a building block for more complex polymers and coatings has been investigated extensively. Researchers have demonstrated that incorporating 3-(benzyloxy)butan-2-one into polymer matrices can enhance thermal stability and mechanical strength. These properties are particularly desirable in high-performance materials used in aerospace, automotive, and electronics industries.

The synthesis of 3-(benzyloxy)butan-2-one typically involves the reaction between benzyl alcohol and butanone under controlled conditions. Advanced catalytic systems have been developed to improve yield and purity, making the process more efficient and environmentally friendly. Recent advancements in green chemistry have led to the adoption of biocatalysts and solvent-free reactions, which minimize waste and energy consumption.

In the realm of drug discovery, CAS No. 98168-70-8 has been used to develop potential treatments for neurological disorders. Studies have shown that derivatives of this compound can modulate neurotransmitter activity by interacting with specific receptors in the brain. The benzyloxy group's ability to cross the blood-brain barrier makes it an attractive moiety for designing central nervous system (CNS) drugs. Further research is ongoing to explore its efficacy and safety profiles in clinical trials.

The chemical reactivity of 3-(benzyloxy)butan-2-one also makes it a valuable tool in synthetic organic chemistry. It participates in various reactions such as nucleophilic substitution, condensation, and oxidation, allowing chemists to construct complex molecules with precision. The compound's dual functionality—hydroxyl group from the benzyloxy moiety and carbonyl group from the butanone—enables multiple points of modification, making it a versatile scaffold for synthetic applications.

The industrial significance of CAS No. 98168-70-8 extends beyond pharmaceuticals and materials science. It is also used in agrochemicals as an intermediate for synthesizing pesticides and herbicides. The structural features of this compound contribute to its effectiveness in protecting crops from pests while maintaining environmental safety. Researchers are continuously optimizing synthetic routes to produce high-purity batches of 3-(benzyloxy)butan-2-one at scale for industrial use.

In conclusion, CAS No. 98168-70-8, or more specifically 3-(benzyloxy)butan-2-one, is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural properties make it an indispensable tool in pharmaceutical research, materials science, and industrial chemistry. As advancements continue to be made in synthetic methodologies and drug discovery technologies, the importance of this compound is expected to grow further.

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